Bienvenue dans la boutique en ligne BenchChem!

(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid

Medicinal Chemistry Lipophilicity ADME

(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937606-48-9) is a heterocyclic research chemical featuring a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a cyclopropyl group and at the 4-position with a thien-2-yl group, bearing an acetic acid side chain at N1. With a molecular formula of C15H13N3O2S and a molecular weight of 299.35 g/mol, this compound belongs to the class of N1-acetic acid-functionalized pyrazolopyridines, a scaffold extensively explored in kinase inhibitor and receptor antagonist drug discovery programs.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 937606-48-9
Cat. No. B2370537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
CAS937606-48-9
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESC1CC1C2=NN(C3=NC=CC(=C23)C4=CC=CS4)CC(=O)O
InChIInChI=1S/C15H13N3O2S/c19-12(20)8-18-15-13(14(17-18)9-3-4-9)10(5-6-16-15)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,19,20)
InChIKeyGPIUOWSBQIELES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937606-48-9) for Medicinal Chemistry Sourcing


(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937606-48-9) is a heterocyclic research chemical featuring a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a cyclopropyl group and at the 4-position with a thien-2-yl group, bearing an acetic acid side chain at N1 . With a molecular formula of C15H13N3O2S and a molecular weight of 299.35 g/mol, this compound belongs to the class of N1-acetic acid-functionalized pyrazolopyridines, a scaffold extensively explored in kinase inhibitor and receptor antagonist drug discovery programs [1].

Why Generic Substitution Fails for (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid: Physicochemical Differentiation from In-Class Analogs


In the pyrazolo[3,4-b]pyridine acetic acid series, seemingly minor substituent variations at the 3-position produce measurable differences in key physicochemical properties that directly impact suitability for distinct medicinal chemistry workflows. The cyclopropyl group imparts a distinct lipophilicity profile compared to smaller alkyl substituents such as methyl, altering LogP and potentially influencing membrane permeability, metabolic stability, and off-target binding profiles . These measurable differences mean that direct substitution with a 3-methyl or 3-unsubstituted analog without experimental validation risks altering lead optimization outcomes, particularly in campaigns where precise lipophilicity control is critical for ADME (Absorption, Distribution, Metabolism, Excretion) properties [1].

Quantitative Evidence Guide: Differentiating (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid from the Closest 3-Methyl Analog


Head-to-Head Lipophilicity Comparison: Cyclopropyl vs. Methyl Substituent at the 3-Position

The target compound (CAS 937606-48-9) exhibits an XLogP3 value of 2.4, compared to 2.3 for the direct 3-methyl analog (CAS 937606-30-9), both measured as computed partition coefficients reported by the same vendor under identical prediction methodology . The +0.1 LogP unit increase represents a measurable, albeit modest, elevation in lipophilicity conferred by the cyclopropyl ring relative to the methyl substituent.

Medicinal Chemistry Lipophilicity ADME

Polar Surface Area Equivalence: Confirming Scaffold Integrity Across Analogs

Both the target compound and its 3-methyl analog share an identical Topological Polar Surface Area (TPSA) of 96.2 Ų . This equivalence confirms that the substitution at the 3-position (cyclopropyl vs. methyl) does not alter the hydrogen-bonding capacity or polarity of the core scaffold, meaning any differences in biological behavior are primarily driven by steric, conformational, or lipophilicity factors rather than changes in polar interactions.

Medicinal Chemistry Polar Surface Area Permeability

Rotatable Bond Count as a Conformational Flexibility Proxy: Cyclopropyl Imparts Rigidity

The target compound possesses 4 rotatable bonds , compared to 3 for the 3-methyl analog . The additional rotatable bond in the target compound arises from the cyclopropyl group's attachment to the pyrazole ring, yet the cyclopropyl ring itself is conformationally constrained. This structural feature offers a distinct entropic profile: the cyclopropyl group restricts conformational freedom relative to a freely rotating methyl group while contributing to overall molecular complexity (heavy atom count of 21 vs. 19 for the methyl analog) .

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Class-Level Scaffold Versatility: Pyrazolo[3,4-b]pyridine Core as a Privileged Kinase-Targeting Template

The pyrazolo[3,4-b]pyridine scaffold has been extensively validated as a privileged structure for kinase inhibitor development, with multiple derivatives demonstrating sub-nanomolar activity against kinases including TBK1 (IC50 = 0.2 nM), ALK, and ALK-L1196M mutants [1]. The N1-acetic acid functionalization further enables modular derivatization (e.g., amide coupling for library synthesis) while maintaining a carboxylic acid handle that can participate in critical hydrogen-bonding interactions at kinase ATP-binding sites [2]. The target compound combines this validated scaffold with the cyclopropyl-thienyl substitution pattern, positioning it as a versatile intermediate for focused kinase inhibitor libraries.

Kinase Inhibition Drug Discovery Scaffold Hopping

Explicit Statement on High-Strength Evidence Limitations

High-strength differential evidence (defined as direct head-to-head experimental comparisons between the target compound and a named comparator in a defined biological assay with quantitative data for both) is currently limited. No primary research articles or patents were identified that report biological IC50, Ki, or cellular activity data specifically for (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid (CAS 937606-48-9). The physicochemical comparisons presented above are based on vendor-computed properties. Procurement decisions should weigh this limitation: the compound offers measurable physicochemical differentiation from its closest 3-methyl analog, but target-specific biological activity has not been publicly demonstrated. Users requiring experimentally validated biological potency data should consider requesting custom profiling or selecting alternative analogs with published activity records.

Evidence Limitations Due Diligence

Recommended Application Scenarios for (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid Based on Quantitative Evidence


Lead Optimization SAR Exploration Requiring Fine-Tuned Lipophilicity Adjustment

For medicinal chemistry programs where the 3-methyl analog (XLogP3 = 2.3) has demonstrated target engagement but suboptimal membrane permeability, the cyclopropyl variant (XLogP3 = 2.4) offers a modest +0.1 LogP unit increase without altering TPSA (96.2 Ų for both) . This makes the compound an ideal candidate for systematic LogP-walk SAR studies, allowing teams to probe whether small lipophilicity increments improve cellular potency while monitoring for undesirable effects such as hERG binding or CYP inhibition that often correlate with LogP increases.

Conformationally Constrained Kinase Inhibitor Library Design

The cyclopropyl group at the 3-position provides greater conformational restriction compared to a freely rotating methyl group, while the N1-acetic acid handle enables rapid amide coupling diversification [1]. This combination is particularly valuable for structure-based drug design campaigns targeting kinases where the ATP-binding pocket has been co-crystallized with pyrazolopyridine scaffolds, as the cyclopropyl group can be modeled to occupy a specific hydrophobic sub-pocket with reduced entropic penalty compared to flexible alkyl substituents.

Fragment-Based Drug Discovery (FBDD) Hit Expansion

With a molecular weight of 299.35 g/mol and 21 heavy atoms, the target compound falls within acceptable fragment-to-lead expansion size ranges . The cyclopropyl-thienyl substitution pattern occupies a distinct region of chemical space compared to simpler methyl or unsubstituted analogs, making it suitable for FBDD campaigns seeking to improve binding affinity through shape complementarity while maintaining the synthetic tractability conferred by the N1-acetic acid functional group.

Comparative Metabolic Stability Screening

Cyclopropyl groups are well-documented to resist CYP450-mediated oxidation relative to methyl groups, a class-level principle established across multiple chemotypes . While compound-specific microsomal stability data are not yet publicly available, procurement of the target compound alongside the 3-methyl analog for head-to-head intrinsic clearance assays in human liver microsomes (HLM) or hepatocytes represents a high-value experimental comparison that can directly inform lead candidate selection based on experimentally measured metabolic stability differences.

Quote Request

Request a Quote for (3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.